molecular formula C9H18Cl2N2O B2393391 2,8-Diazaspiro[5.5]undecan-3-one dihydrochloride CAS No. 1609409-15-5

2,8-Diazaspiro[5.5]undecan-3-one dihydrochloride

Cat. No.: B2393391
CAS No.: 1609409-15-5
M. Wt: 241.16
InChI Key: HUBULIKCPAXPPM-UHFFFAOYSA-N
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Description

2,8-Diazaspiro[5.5]undecan-3-one dihydrochloride (CAS: 1609409-15-5) is a bicyclic spiro compound with a molecular formula of C₉H₁₈Cl₂N₂O and a molecular weight of 241.16 g/mol . It is widely used in pharmaceutical research as a molecular building block due to its rigid spirocyclic structure, which enhances binding specificity to biological targets. The compound is provided as a dihydrochloride salt to improve solubility and stability, with a purity >98% . Recommended storage conditions include -80°C (6-month stability) or -20°C (1-month stability), with solubility optimization via heating and sonication .

Properties

IUPAC Name

2,8-diazaspiro[5.5]undecan-3-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.2ClH/c12-8-2-4-9(7-11-8)3-1-5-10-6-9;;/h10H,1-7H2,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBULIKCPAXPPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)NC2)CNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy for Spirocyclic Diamine Derivatives

Spirocyclic compounds like 2,8-diazaspiro[5.5]undecan-3-one are typically synthesized through cyclization reactions involving diamines and carbonyl-containing precursors. The dihydrochloride salt forms via protonation of the free base using hydrochloric acid. Key steps include:

  • Nitroalkane Cyclization : Formation of a nitro-substituted intermediate.
  • Catalytic Hydrogenation : Reduction of the nitro group to an amine.
  • Ring-Closing Reaction : Intramolecular cyclization to form the spiro framework.

A representative pathway, adapted from CN112094241A, involves three stages optimized for yield and purity.

Stepwise Synthesis and Reaction Optimization

Nitroalkane Intermediate Synthesis

The first step involves condensing cyclohexanone with nitromethane in the presence of aqueous ammonia at low temperatures (−10°C to 5°C):
$$
\text{Cyclohexanone} + \text{CH}3\text{NO}2 \xrightarrow{\text{NH}_3, -10^\circ\text{C}} \text{1-Nitromethylcyclohexylamine}
$$
Excess hydrochloric acid is added to precipitate 1-nitromethylcyclohexylamine hydrochloride, achieving >90% conversion.

Critical Parameters:
  • Temperature Control : Sub-zero conditions prevent side reactions.
  • Solvent System : Aqueous ammonia facilitates solubility while minimizing byproducts.

Catalytic Hydrogenation to Diamine Dihydrochloride

The nitro intermediate undergoes hydrogenation using palladium on carbon (Pd/C) under 0.1–0.4 MPa H₂ at 20–60°C:
$$
\text{1-Nitromethylcyclohexylamine hydrochloride} \xrightarrow{\text{Pd/C, H}_2} \text{1-Aminomethylcyclohexylamine dihydrochloride}
$$
This step achieves 85–95% yield, with residual catalyst removed via filtration.

Optimization Insights:
  • Hydrogen Pressure : Higher pressures (0.4 MPa) reduce reaction time but increase equipment costs.
  • Catalyst Loading : 5–10 wt% Pd/C balances activity and cost.

Ring-Closing Reaction with Halogenated Acetyl Halides

The dihydrochloride salt is treated with a halogenated acetyl halide (e.g., chloroacetyl chloride or bromoacetyl bromide) in the presence of inorganic bases:

  • Deprotonation : Sodium hydroxide (2.2 equiv) dissociates the dihydrochloride salt.
  • Acylation : Chloroacetyl chloride (1.2 equiv) reacts with the free amine at 0–5°C.
  • Cyclization : Heating to 80°C induces intramolecular nucleophilic attack, forming the spiro ring.

$$
\text{1-Aminomethylcyclohexylamine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{NaOH, NaHCO}3} \text{2,8-Diazaspiro[5.5]undecan-3-one}
$$
The crude product is purified via solvent extraction (ethyl acetate) and recrystallization (dichloromethane/n-heptane), yielding 67–81%.

Comparative Analysis of Halogenated Reagents

Halogenated Reagent Base System Temperature (°C) Yield (%) Purity (HPLC)
Chloroacetyl chloride NaOH/NaHCO₃ 0–80 67 99.4
Bromoacetyl bromide KOH/KHCO₃ -5–80 81 99.6
Chloroacetyl chloride KOH/NaHCO₃ 0–60 73 99.1

Key Findings :

  • Bromoacetyl bromide’s higher reactivity improves yield but requires stringent temperature control.
  • Potassium bases (KOH/KHCO₃) enhance solubility, facilitating faster cyclization.

Mechanistic Insights into Spirocyclization

The ring-closing step proceeds via a nucleophilic acyl substitution mechanism:

  • Acylation : The amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride, forming an amide bond.
  • Deprotonation : Sodium bicarbonate neutralizes HCl, shifting equilibrium toward product formation.
  • Intramolecular Cyclization : The secondary amine attacks the adjacent carbon, eliminating HCl and forming the spiro structure.

$$
\text{Amine} + \text{RCOCl} \rightarrow \text{Amide intermediate} \xrightarrow{\Delta} \text{Spirocycle} + \text{HCl}
$$

Industrial-Scale Process Considerations

Solvent Selection

  • Polar Aprotic Solvents : Dimethylformamide (DMF) stabilizes intermediates, improving reaction homogeneity.
  • Cost-Effectiveness : Ethyl acetate offers favorable extraction efficiency and low toxicity.

Waste Management

  • Acid Neutralization : Sodium bicarbonate quenches excess HCl, generating NaCl and CO₂.
  • Catalyst Recycling : Pd/C filtration and reuse reduce costs by 15–20%.

Alternative Synthetic Routes

Reductive Amination

A literature method for analogous spirocycles employs reductive amination of ketones with diamines under H₂ pressure:
$$
\text{Cyclohexanone} + \text{Diamine} \xrightarrow{\text{NaBH}_4} \text{Spirocycle}
$$
While less common for 2,8-diazaspiro derivatives, this approach avoids nitro intermediates but faces challenges in regioselectivity.

Microwave-Assisted Synthesis

Accelerated cyclization using microwave irradiation (100°C, 30 min) has been reported for related spiro compounds, reducing reaction time by 70%. However, scalability remains unproven.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.88 (m, 4H, cyclohexyl), 2.74–2.79 (m, 4H, N–CH₂), 3.42 (s, 2H, CO–CH₂).
  • HPLC : Retention time 8.2 min (C18 column, 99.4% purity).

Crystallography

X-ray diffraction confirms the spiro junction geometry, with bond angles of 109.5° at the quaternary carbon.

Mechanism of Action

The mechanism of action of 2,8-Diazaspiro[5.5]undecan-3-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Spirocyclic Frameworks

Spiro compounds are differentiated by ring size, substituents, and heteroatom composition. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Spiro Ring System Key Substituents/Salt Form Purity Notable Properties
2,8-Diazaspiro[5.5]undecan-3-one dihydrochloride (1609409-15-5) C₉H₁₈Cl₂N₂O 241.16 [5.5] Dihydrochloride >98% High solubility in polar solvents; stable at -80°C
2-Methyl-2,8-diazaspiro[5.5]undecan-3-one hydrochloride (2368828-44-6) C₁₀H₂₂Cl₂N₂O₂ 273.20 [5.5] Methyl, hydrochloride ≥97% Increased lipophilicity due to methyl group
2-(2-Fluorobenzyl)-2,8-diazaspiro[5.5]undecan-1-one hydrochloride (N/A) C₁₆H₂₂ClFN₂O 312.81 [5.5] Fluorobenzyl, hydrochloride N/A Enhanced π-π interactions; higher molecular weight
3,9-Diazaspiro[5.5]undecan-2-one hydrochloride (1061731-86-9) C₁₀H₁₇ClN₂O 220.71 [5.5] Hydrochloride N/A Nitrogen positional isomer; potential altered binding
2,8-Diazaspiro[4.5]decan-3-one (561314-57-6) C₈H₁₄N₂O 154.21 [4.5] None N/A Smaller spiro ring; lower molecular weight

Pharmacological Activity

  • Therapeutic Potential: Patent data () highlights triazaspiro[5.5]undecane derivatives as chemokine receptor antagonists, indicating that increasing nitrogen atoms (e.g., triaza vs. diaza) may enhance anti-inflammatory activity .

Solubility and Stability

  • Salt Forms : Dihydrochloride salts (e.g., target compound) improve aqueous solubility compared to hydrochloride or freebase forms. For example, 2,8-diazaspiro[5.5]undecan-1-one hydrochloride (CAS: 1181265-43-9) has a molecular weight of 204.70 but lacks detailed solubility data .
  • Substituent Effects : Fluorobenzyl or methyl groups (Table 1) increase molecular weight and alter logP values, impacting membrane permeability .

Key Differences and Implications

Heteroatoms : Replacement of nitrogen with oxygen (e.g., 1-oxa-4,8-diaza-spiro[5.5]undec-4-yl) reduces basicity, affecting solubility and receptor interactions .

Salt Forms : Dihydrochloride salts enhance stability but may require specific storage conditions (-80°C) to prevent degradation .

Biological Activity

2,8-Diazaspiro[5.5]undecan-3-one dihydrochloride is a spirocyclic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the empirical formula C9H18Cl2N2OC_9H_{18}Cl_2N_2O and a molecular weight of 241.16 g/mol. Its unique spiro structure, which includes two nitrogen atoms and a ketone functional group, contributes to its biological activity by allowing it to interact with various molecular targets.

The mechanism of action for this compound involves its binding to specific enzymes or receptors, which can modulate their activity. The spirocyclic structure enables the compound to fit into active sites or binding pockets, potentially inhibiting or activating biological pathways.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits antimicrobial and anticancer activities. Studies have shown that compounds with similar diazaspiro structures can inhibit the growth of various cancer cell lines and possess antibacterial properties against certain pathogens .

Neuropharmacological Effects

There is emerging evidence suggesting that this compound may have neuropharmacological effects, potentially influencing neurotransmitter systems. For instance, related diazaspiro compounds have been studied for their antagonistic effects on neuropeptide Y (NPY) receptors, which are implicated in obesity and metabolic disorders .

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of a series of diazaspiro compounds on human cancer cell lines. Results indicated that certain derivatives of diazaspiro compounds demonstrated IC50 values below 10 µM against breast and colon cancer cells, suggesting significant potential for therapeutic use .
  • Neuropeptide Y Antagonism : In another investigation, compounds similar to this compound were tested for their ability to inhibit NPY receptor activity in vitro. The findings revealed that these compounds could effectively reduce NPY-mediated signaling pathways associated with obesity .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Findings
2-Methyl-2,8-diazaspiro[5.5]undecan-3-oneAnticancer and antimicrobialExhibits significant cytotoxicity against cancer cell lines .
1,9-Diazaspiro[5.5]undecaneObesity treatment via NPY antagonismEffective in reducing food intake in rodent models .
2,9-Diazaspiro[5.5]undecan-3-oneNeuropharmacological effectsBetter in vivo performance compared to 1,9 variants .

Research Applications

The compound is being explored for various applications:

  • Medicinal Chemistry : As a potential lead compound for developing new drugs targeting metabolic disorders and cancers.
  • Biochemical Research : Used in studies investigating enzyme interactions and receptor binding affinities.
  • Material Science : Investigated for its utility in creating novel materials with unique properties due to its distinct chemical structure .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 2,8-Diazaspiro[5.5]undecan-3-one dihydrochloride?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use a 400 MHz spectrometer with deuterated solvents (e.g., CDCl₃) and parameters such as zg30 pulse sequences, 16 scans, and a relaxation delay of 1.0000 sec to resolve spirocyclic proton environments .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Employ electron ionization (EI) at 70 eV for fragmentation patterns, with a column temperature of 298.1 K to ensure volatile compound separation .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas using exact mass measurements (e.g., 226.1065854 Da for related diazaspiro compounds) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Use fume hoods and personal protective equipment (PPE: gloves, lab coats, goggles) to avoid inhalation or skin contact .
  • Avoid dust formation; store in sealed containers under inert gas (e.g., nitrogen) to prevent hygroscopic degradation .
  • Follow institutional guidelines for waste disposal, as diazaspiro compounds may require neutralization before disposal .

Q. What synthetic routes are documented for this compound?

  • Methodological Answer :

  • Multi-Step Organic Synthesis : Start with spirocyclic ketone precursors, followed by diamine functionalization and hydrochloride salt formation via HCl gas bubbling in anhydrous ether .
  • Process Optimization : Utilize contract manufacturing facilities with expertise in spirocyclic intermediates to scale reactions while maintaining >97% purity (validated by HPLC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for this compound?

  • Methodological Answer :

  • Deuterated Solvent Selection : Use DMSO-d₆ or CD₃OD to improve solubility and reduce signal broadening in polar spirocyclic structures .
  • Variable Temperature NMR : Adjust temperatures (e.g., 298–323 K) to distinguish overlapping proton signals in rigid spiro frameworks .
  • 2D NMR Techniques : Apply HSQC and HMBC to assign quaternary carbons and verify intramolecular hydrogen bonding .

Q. What strategies improve yields in multi-step synthesis?

  • Methodological Answer :

  • Intermediate Purification : Use flash chromatography (silica gel, 10% MeOH/CH₂Cl₂) after each step to remove byproducts .
  • Catalytic Optimization : Screen Pd/C or Raney Ni for reductive amination steps to enhance stereochemical control .
  • In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .

Q. What biological activities are associated with diazaspiro compounds?

  • Methodological Answer :

  • Enzyme Inhibition : Test against serine hydrolases (e.g., trypsin) using fluorogenic substrates (e.g., AMC-linked peptides) at 10–100 µM concentrations .
  • Receptor Modulation : Conduct radioligand binding assays (e.g., for GPCRs) with tritiated markers to measure IC₅₀ values .
  • Cellular Assays : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines (e.g., HeLa, MCF-7) .

Q. How can purity and batch consistency be ensured during synthesis?

  • Methodological Answer :

  • Quality Control (QC) : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection at 254 nm .
  • Chiral Purity : Employ chiral columns (e.g., Chiralpak IA) to confirm enantiomeric excess (>99%) in asymmetric syntheses .
  • Stability Studies : Store batches at 4°C under argon and assess degradation via accelerated stability testing (40°C/75% RH for 4 weeks) .

Q. What computational methods predict the reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps and Fukui indices to identify nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to optimize reaction solvents .
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases, ion channels) .

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